molecular formula C23H27N3O5 B2391605 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891131-19-4

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2391605
CAS No.: 891131-19-4
M. Wt: 425.485
InChI Key: NUMCZBTXAUHBSH-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This compound is constructed with a 2,4-dimethylbenzamide group linked to a 3,4,5-triethoxyphenyl moiety via the 1,3,4-oxadiazole core. The 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, influencing the compound's physicochemical properties and its ability to engage in hydrogen bonding with biological targets . The specific substitution pattern on this molecule suggests it is of significant interest for pharmacological evaluation, particularly in oncology research. Compounds based on the 1,3,4-oxadiazole nucleus have demonstrated potent antiproliferative effects by targeting key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . Furthermore, the structural motif of a 1,3,4-oxadiazole linked to a benzamide has been identified in novel research compounds exhibiting potent activity against multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . The 3,4,5-triethoxyphenyl group is a common pharmacophore in tubulin-binding anticancer agents, which, when combined with the 1,3,4-oxadiazole ring, positions this compound as a valuable candidate for investigating new mechanisms of action in cell biology and disease models . This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-6-28-18-12-16(13-19(29-7-2)20(18)30-8-3)22-25-26-23(31-22)24-21(27)17-10-9-14(4)11-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCZBTXAUHBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The triethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the final benzamide structure is formed through amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into binding sites with high specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Anticancer and Cytotoxic Derivatives

Compound 5a (4-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)methoxy)benzamide):

  • Structural Features : A 4-chlorophenyl group on the oxadiazole and a methoxybenzamide moiety.
  • Activity : Demonstrated cytotoxicity against breast cancer cell lines (MCF-7: IC₅₀ = 12.3 μM; MDA-MB-231: IC₅₀ = 14.7 μM) via HDAC inhibition .

D35 (4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide):

  • Structural Differences : Replaces the triethoxyphenyl group with pyridin-4-yl.

Enzyme-Targeted Derivatives

HDAC Inhibitors (e.g., N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide):

  • Structural Features: Incorporates a naphthalenylmethyl group and aminophenyl directing group.
  • Activity : Inhibits HDAC-8 (IC₅₀ = 0.89 μM) and reduces proliferation in breast cancer models .

Compound 5i (3–{[Benzyl(ethyl)amino][(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde):

  • Structural Features : Contains a 3,4-dimethylphenyl group and benzyl-ethylamine side chain.

Pharmacokinetic and Physicochemical Comparisons

Compound Name Substituents (Oxadiazole/Benzamide) LogP* Target Enzyme/Cell Line Key Activity (IC₅₀/MIC₅₀) Source
LMM5 4-Methoxyphenylmethyl/Sulfamoyl 3.2 Thioredoxin Reductase (C. albicans) 8 μg/mL
LMM11 Furan-2-yl/Sulfamoyl 2.8 Thioredoxin Reductase (C. albicans) 16 μg/mL
Compound 5a 4-Chlorophenyl/Methoxybenzamide 2.5 HDAC (MCF-7/MDA-MB-231) 12.3–14.7 μM
D35 Pyridin-4-yl/4-Methylbenzamide 1.9 Alanine Dehydrogenase Not quantified
BA97678 3,4,5-Triethoxyphenyl/Sulfamoyl 4.1 N/A N/A
Target Compound 3,4,5-Triethoxyphenyl/2,4-Dimethylbenzamide 3.8† Hypothesized: HDAC/Trr1 N/A

*Calculated using ChemDraw (estimated values).
†Predicted based on substituent hydrophobicity.

Key Research Findings and Implications

Antifungal Activity : The 3,4,5-triethoxyphenyl group (as in BA97678) may enhance membrane penetration compared to smaller substituents like furan or methoxyphenyl, but sulfamoyl groups in LMM5/LMM11 likely contribute to Trr1 binding .

Anticancer Potential: The 2,4-dimethylbenzamide group in the target compound could improve metabolic stability over methoxy or chlorophenyl analogs, though cytotoxic efficacy remains untested.

Enzyme Inhibition : Structural analogs with pyridinyl or naphthalenyl groups demonstrate that aromatic bulk correlates with HDAC/AlaDH inhibition, suggesting the target compound’s triethoxyphenyl may confer similar activity .

Biological Activity

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core and a unique oxadiazole structure, which may contribute to its interactions with biological systems.

Chemical Structure and Properties

The compound’s IUPAC name is this compound. Its molecular formula is C23H27N3O5C_{23}H_{27}N_{3}O_{5}, and it has a molecular weight of approximately 423.48 g/mol. The presence of the triethoxyphenyl group and the oxadiazole ring suggests potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that this compound may modulate the activity of enzymes or receptors due to its structural compatibility with binding sites. This interaction can lead to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In cell line studies, it has demonstrated cytotoxic effects against several cancer types:

Cancer Cell Line IC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)10

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Case Studies

Several case studies have highlighted the biological activity of related compounds within the same chemical class. For instance:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives and reported that those with triethoxy groups exhibited enhanced antibacterial activity compared to their counterparts without these substituents.
  • Anticancer Mechanisms : Research in Cancer Letters investigated the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells. The study concluded that these compounds activate caspase pathways leading to programmed cell death.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Amide coupling : Reaction of the oxadiazole intermediate with 2,4-dimethylbenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Critical parameters :
    • Temperature control (60–80°C for cyclization; room temperature for coupling) .
    • Solvent selection (e.g., ethanol for cyclization; DMF or THF for coupling) .
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical methods are employed to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2/C4 of benzamide, ethoxy groups on the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 466.2) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting tyrosine kinases or cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

Contradictions often arise due to:

  • Variations in substituents : The 3,4,5-triethoxy group may enhance solubility but reduce membrane permeability compared to chloro/methoxy analogs .
  • Assay conditions : Differences in pH, serum proteins, or incubation time affect results. Standardize protocols using guidelines like CLSI for antimicrobial tests .
  • Statistical validation : Apply ANOVA or Student’s t-test to compare datasets; report p-values <0.05 .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Substituent modification :
    • Replace ethoxy groups with trifluoromethoxy to enhance metabolic stability .
    • Introduce polar groups (e.g., -SO₂NH₂) to improve water solubility .
  • Prodrug approaches : Mask the benzamide as an ester to enhance oral bioavailability .
  • In silico screening : Use QSAR models to predict ADMET properties before synthesis .

Q. What is the role of computational modeling in elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to targets like EGFR tyrosine kinase (PDB ID: 1M17) by simulating hydrogen bonds with the oxadiazole ring and hydrophobic interactions with methyl/ethoxy groups .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues .
  • Pharmacophore mapping : Define essential features (e.g., oxadiazole as a hydrogen bond acceptor) for activity .

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